Octopaminium

β3-adrenoceptor lipolysis adipocyte pharmacology

Octopaminium (CHEBI:58025) is the conjugate acid of the biogenic monoamine octopamine, representing the predominant ionization species (>99%) at physiological pH 7.3, wherein the primary amine is protonated to form a quaternary ammonium cation with molecular formula C₈H₁₂NO₂⁺ and a monoisotopic mass of 154.086 Da. As the cognate ligand of invertebrate octopamine receptors—G-protein-coupled receptors (GPCRs) evolutionarily related to vertebrate α₂-adrenergic receptors—octopaminium mediates neuromodulation, energy metabolism, and fight-or-flight physiology across arthropods, nematodes, and molluscs.

Molecular Formula C8H12NO2+
Molecular Weight 154.19 g/mol
Cat. No. B1257851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctopaminium
Molecular FormulaC8H12NO2+
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C[NH3+])O)O
InChIInChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1
InChIKeyQHGUCRYDKWKLMG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octopaminium for Research Procurement: Chemical Identity, Protonation State, and In-Class Positioning


Octopaminium (CHEBI:58025) is the conjugate acid of the biogenic monoamine octopamine, representing the predominant ionization species (>99%) at physiological pH 7.3, wherein the primary amine is protonated to form a quaternary ammonium cation with molecular formula C₈H₁₂NO₂⁺ and a monoisotopic mass of 154.086 Da [1]. As the cognate ligand of invertebrate octopamine receptors—G-protein-coupled receptors (GPCRs) evolutionarily related to vertebrate α₂-adrenergic receptors—octopaminium mediates neuromodulation, energy metabolism, and fight-or-flight physiology across arthropods, nematodes, and molluscs [2]. Structurally, it is a para-hydroxyphenylethanolamine, distinguishable from its closest in-class analogs (tyramine, synephrine, and norepinephrine) by the presence of a β-hydroxyl group, a single para-phenolic hydroxyl, and the absence of the catechol meta-hydroxyl that defines norepinephrine [1]. For procurement purposes, octopaminium is typically supplied as the hydrochloride salt (CAS 770-05-8, (±)-octopamine hydrochloride) or as the free base, with the protonated octopaminium cation being the pharmacologically active species at assay-relevant pH [2].

Why Octopaminium Cannot Be Substituted by Tyramine, Synephrine, or Racemic Octopamine Without Functional Consequence


Octopaminium engages invertebrate octopamine receptors and vertebrate adrenoceptors with a pharmacological profile that is not replicated by any single in-class phenolamine. Tyramine, while also an endogenous ligand, preferentially activates a distinct tyramine receptor population; in locust brain membranes, α-adrenergic agonists and antagonists exhibit high affinity for the octopamine binding site but not the tyramine binding site, demonstrating that the two ligands address pharmacologically separable receptor populations [1]. Synephrine, though structurally analogous, acts as a non-selective β₁/β₂-adrenoceptor agonist and fails to produce the β₃-adrenoceptor-selective lipolytic profile that characterizes octopaminium in mammalian adipocyte models [2]. Furthermore, stereochemistry and positional isomerism profoundly modulate potency: the (-)-enantiomer is more than 20-fold more active than the (+)-enantiomer at the octopamine receptor, and meta-octopamine is approximately 100-fold more potent than para-octopamine at α-adrenergic vascular smooth muscle preparations [3][4]. Simple procurement of 'octopamine' without specification of salt form, stereochemistry, and isomeric purity therefore introduces substantial experimental variability.

Quantitative Differentiation Evidence for Octopaminium vs. In-Class Comparators


Octopaminium Is the Only Naturally Occurring Amine That Fully and Selectively Activates β₃-Adrenoceptors: Head-to-Head vs. Tyramine, Dopamine, and Synephrine

In a systematic comparative study across five mammalian species, octopamine (present as octopaminium at assay pH) was the only naturally occurring biogenic amine capable of fully stimulating lipolysis in white fat cells from rat, hamster, and dog—species in which selective β₃-adrenoceptor (β₃-AR) agonists act as full lipolytic agents. By contrast, tyramine, dopamine, and β-phenylethylamine were entirely inefficient, while synephrine and phenylethanolamine produced only partial lipolytic responses that were blocked by β₁- and β₂-selective antagonists [1]. In Chinese hamster ovary (CHO) cells expressing human β₃-ARs, octopamine displaced [¹²⁵I]ICYP binding with only 2-fold lower affinity than noradrenaline, whereas its affinity at human β₁- and β₂-ARs was approximately 200-fold lower than noradrenaline, confirming a β₃-preferential binding profile [1]. Competitive antagonism of octopamine-stimulated lipolysis in rat adipocytes yielded antagonist pA₂ values of 7.77 (bupranolol, non-selective), 6.48 (SR 59230A, β₃-selective), 6.30 (ICI 118,551, β₂-selective), and 4.71 (CGP 20712A, β₁-selective), an antagonist rank-order potency profile indistinguishable from that of the reference β₃-agonist CL 316,243 [1].

β3-adrenoceptor lipolysis adipocyte pharmacology biogenic amine selectivity

Octopamine and Tyramine Address Pharmacologically Distinct Receptor Populations in Insect Brain: Direct Kd and Pharmacological Selectivity Comparison

Scatchard analysis of [³H]octopamine and [³H]tyramine saturation binding to locust (Locusta migratoria) brain membrane preparations revealed a single high-affinity binding site for each ligand, with mean Kd values of 5.65 ± 0.91 nM (octopamine) and 6.11 ± 0.71 nM (tyramine), and Bmax values of 15.0 ± 2.4 fmol/mg tissue (octopamine) and 21.45 ± 3.0 fmol/mg tissue (tyramine) [1]. Critically, pharmacological profiling demonstrated that α-adrenergic agonists and antagonists (including clonidine, phentolamine, and naphazoline) displaced [³H]octopamine with high affinity but showed negligible affinity for the [³H]tyramine binding site; conversely, dopaminergic ligands exhibited higher affinity for the tyramine site than the octopamine site [1]. The dissociation kinetics further differentiated the two sites: [³H]tyramine dissociation was monophasic, whereas [³H]octopamine dissociation displayed a biphasic profile, indicating distinct receptor interaction mechanisms [1]. Gpp(NH)p modulated both binding sites, confirming G-protein coupling for both receptor populations [1].

octopamine receptor tyramine receptor insect neuropharmacology radioligand binding

Octopamine Activates the Cloned Cockroach Octopamine Receptor (Pa oa1) with 13.3 μM Ki and cAMP EC₅₀ of 1.62 μM—Tyramine Requires Significantly Higher Concentrations

The first octopamine receptor cloned from Periplaneta americana (Pa oa1), expressed in COS-7 cells, displayed the highest binding affinity for octopamine (Ki = 13.3 μM) among all biogenic amines tested, followed by tyramine, dopamine, serotonin, and histamine [1]. When expressed in HEK-293 cells, octopamine increased intracellular cAMP levels with an EC₅₀ of 1.62 μM, and also elevated intracellular calcium concentrations [1]. Tyramine was capable of increasing both second messengers, but only at significantly higher concentrations than octopamine, establishing octopamine as the more potent endogenous agonist at this receptor subtype [1]. Importantly, the cAMP response to octopamine was shown to be independent of the calcium increase, indicating that octopamine can engage multiple downstream signaling pathways through the same receptor [1]. In a separate study using the Drosophila OAMB receptor stably expressed in HEK-293 cells, octopamine activated adenylate cyclase with a Kd of 43.0 nM determined by [³H]yohimbine saturation binding, further confirming high-affinity receptor engagement [2].

octopamine receptor cloning cAMP signaling Periplaneta americana agonist potency ranking

Meta-Octopamine Is Equipotent with Noradrenaline at Human α₂C-Adrenoceptor for cAMP Inhibition, but 100-Fold Less Potent at α₂A and α₂B: Subtype-Selective Signaling Bias

When the three cloned human α₂-adrenoceptor subtypes (α₂A, α₂B, α₂C) were expressed at comparable levels in CHO cells, (±)-meta-octopamine displayed striking subtype-dependent differences in potency and efficacy relative to noradrenaline [1]. On both α₂A- and α₂B-adrenoceptors, meta-octopamine was approximately two orders of magnitude (~100-fold) less potent than noradrenaline in modulating forskolin-stimulated cAMP production [1]. In marked contrast, at the α₂C-adrenoceptor, meta-octopamine was equipotent with noradrenaline for the inhibition of forskolin-stimulated cAMP production and was only one order of magnitude less potent in the stimulation pathway, while also exhibiting an increased maximal inhibitory response relative to noradrenaline [1]. Furthermore, meta-octopamine displayed agonist-specific coupling selectivity: it coupled the α₂A-adrenoceptor only to inhibition of cAMP production, whereas it coupled both α₂B- and α₂C-adrenoceptors to both inhibition and stimulation of cAMP production [1]. The para-isomer of octopamine exhibited a distinct profile—it was nearly an order of magnitude less potent than meta-octopamine at the wild-type α₂A-adrenoceptor [2].

α2-adrenoceptor subtypes agonist-specific coupling biased signaling cAMP modulation

Meta-Octopamine Is 100-Fold More Potent than Para-Octopamine and 200-Fold More Potent than Ortho-Octopamine at Vascular α-Adrenoceptors

The vascular reactivity of the three positional isomers of octopamine (DL-ortho-, DL-meta-, and DL-para-octopamine) was directly compared in isolated rat aortic smooth muscle preparations using L-phenylephrine as the reference α-adrenergic agonist [1]. On a molar basis, the potencies of the three isomers relative to L-phenylephrine (=1.0) were: meta-octopamine = 0.7500, para-octopamine = 0.0075, and ortho-octopamine = 0.0038 [1]. This represents a 100-fold difference between meta- and para-octopamine, and a ~200-fold difference between meta- and ortho-octopamine [1]. Complementary in vivo data had previously confirmed that meta-octopamine also possesses the greatest α-adrenergic pressor activity among the isomers [1]. A separate study ranking isomers against L-norepinephrine in the same tissue reported relative activities of norepinephrine : m-octopamine : p-octopamine : o-octopamine = 1 : 0.01 : 0.0005 : 0.00007, further corroborating the meta ≫ para ≫ ortho potency rank order [2]. At the cloned human α₁A-adrenoceptor, noradrenaline > meta-octopamine > para-octopamine, with meta-octopamine acting as a partial agonist and para-octopamine as a full agonist for arachidonic acid release, demonstrating that positional isomerism also affects signaling pathway selectivity [3].

octopamine isomers α-adrenergic activity vascular smooth muscle structure-activity relationship

Stereoselectivity at the Octopamine Receptor: (-)-Octopamine Is >20-Fold More Potent than (+)-Octopamine, and ~6,000-Fold Less Potent than Noradrenaline at Mammalian β₁-Adrenoceptors

The octopamine receptor in the mollusc Tapes watlingi ventricle displays pronounced stereoselectivity: (-)-octopamine is more than 20 times more active than (+)-octopamine at eliciting excitatory responses through the specific octopamine receptor [1]. This stereoselectivity differentiates the octopamine receptor from co-expressed dopamine and serotonin receptors in the same tissue [1]. In mammalian systems, the stereoselectivity is also evident but potency relative to noradrenaline is dramatically reduced: at guinea-pig atrial β₁-adrenoceptors, both (-)-meta-octopamine and (-)-para-octopamine are approximately 6,000-fold less active than (-)-noradrenaline, while the (+)-forms are an additional 1–2 orders of magnitude less active [2]. At β₂-adrenoceptors in guinea-pig trachea, all four (-)-octopamine/synephrine stereoisomers are more than 10,000-fold less active than noradrenaline, and the (+)-forms exhibit no detectable activity at concentrations up to 10⁻⁴ M [2]. The rank order of potency at β₁-adrenoceptors is: noradrenaline > (-)-m-synephrine > (-)-m-octopamine = (-)-p-octopamine > (-)-p-synephrine [2]. In the locust extensor-tibiae muscle preparation, the (-)-enantiomers of all octopamine structural isomers were more potent than the corresponding (+)-forms, with isomeric activity ratios varying between 2 and 480 [3].

octopamine stereoisomers enantioselectivity β-adrenoceptor receptor pharmacology

Evidence-Backed Research and Industrial Application Scenarios for Octopaminium


β₃-Adrenoceptor Chemical Biology and Selective Agonist Screening

Octopaminium is the only known endogenous monoamine with a full and selective β₃-adrenoceptor agonist profile. In adipocyte assays across rat, hamster, and dog models, it fully stimulates lipolysis with an antagonist sensitivity profile (pA₂: bupranolol 7.77, SR 59230A 6.48, ICI 118,551 6.30, CGP 20712A 4.71) that is indistinguishable from the synthetic β₃-agonist CL 316,243, whereas tyramine, dopamine, and β-phenylethylamine are completely inactive [1]. Its ~200-fold selectivity for human β₃-ARs over β₁/β₂-ARs in recombinant CHO cell binding assays [1] makes it a valuable tool compound for β₃-AR target validation and for benchmarking novel synthetic β₃-agonists against an endogenous reference ligand.

Insect Octopamine Receptor Pharmacology and Acaricide/Insecticide Target Characterization

Insect octopamine receptors are the established molecular targets of formamidine acaricides (e.g., amitraz and its active metabolite DPMF) [2]. Octopaminium binds with high affinity to cloned insect octopamine receptors (Pa oa1 Ki = 13.3 μM; OAMB Kd = 43.0 nM) and activates cAMP production with EC₅₀ values in the low micromolar to nanomolar range [3][4]. Critically, octopamine and tyramine address pharmacologically distinct receptor populations in insect neural tissue, with α-adrenergic ligands selectively displacing octopamine but not tyramine [5]. Researchers engaged in insecticide discovery, resistance monitoring (e.g., amitraz target-site mutations), or invertebrate neurobiology require octopaminium as the cognate agonist to correctly characterize octopamine receptor pharmacology—tyramine is not a valid surrogate.

Subtype-Selective α₂-Adrenoceptor Signaling and Biased Agonism Research

Meta-octopaminium exhibits a unique pattern of agonist-specific coupling across human α₂-adrenoceptor subtypes: it is equipotent with noradrenaline at the α₂C subtype for cAMP inhibition, yet ~100-fold less potent at α₂A and α₂B, and it selectively couples α₂A only to Gi-mediated inhibition while coupling α₂B and α₂C to both Gi and Gs pathways [6]. This subtype- and pathway-selective profile is not replicated by noradrenaline (which non-selectively activates all subtypes and pathways) or by para-octopamine (which is ~10-fold weaker and lacks the α₂C-equipotent property) [6][7]. Octopaminium is therefore an essential chemical probe for studying the structural determinants of biased GPCR signaling, α₂C-adrenoceptor-specific physiology, and the evolutionary transition from octopamine to adrenergic signaling systems.

Structure-Activity Relationship (SAR) Studies Requiring Defined Octopamine Isomer Composition

Positional isomerism and stereochemistry profoundly affect octopaminium pharmacology: meta-octopamine is 100-fold more potent than para-octopamine at vascular α-adrenoceptors, (-)-octopamine is >20-fold more active than (+)-octopamine at the mollusc octopamine receptor, and isomeric activity ratios at locust octopaminergic receptors range from 2 to 480 [8][9][10]. For any SAR program—whether optimizing octopaminergic insecticides, developing β₃-AR agonists, or studying biogenic amine receptor evolution—procurement of isomerically defined octopamine (specifying meta/para/ortho position and R/S stereochemistry) is mandatory to ensure reproducible potency measurements and valid structure-activity conclusions.

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